Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Description

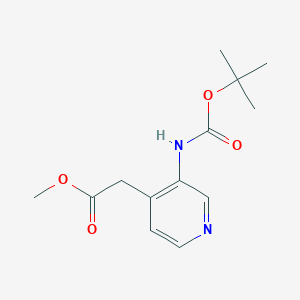

Chemical Structure: This compound features a pyridine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 4-position with a methyl ester of acetic acid. Molecular Formula: C₁₃H₁₈N₂O₅ Molecular Weight: 282.29 g/mol Key Features:

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17) |

InChI Key |

ABXLSORKEBXUQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Functionalization

The pyridine core is often derived from commercially available precursors such as 3-aminopyridin-4-ylacetic acid. Initial steps focus on introducing substituents at the 3- and 4-positions. For example, 3-aminopyridin-4-ylacetic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP). This step ensures the amine group is protected before subsequent reactions, preventing undesired side reactions.

Reaction conditions :

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature : 0–25°C.

- Catalyst : DMAP (0.1–0.2 equiv).

After protection, the acetic acid moiety at the 4-position is esterified using methyl chloride or dimethyl sulfate in methanol, yielding the methyl ester.

Alternative Route: Fragment Coupling

A second strategy involves coupling pre-functionalized pyridine fragments. For instance, 3-((tert-butoxycarbonyl)amino)pyridine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacted with methyl glycolate to form the ester linkage. This method avoids direct esterification of the carboxylic acid and instead uses coupling reagents to achieve higher yields.

Key steps :

- Activation of the carboxylic acid with EDCI and hydroxybenzotriazole (HOBt).

- Nucleophilic attack by methyl glycolate.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-5 to -10°C) are critical during Boc protection to minimize side reactions such as O-acylation, which competes with N-acylation. Polar aprotic solvents like THF enhance reagent solubility, while DCM facilitates easier work-up due to its immiscibility with aqueous phases.

Catalysts and Reagents

- EDCI/DMAP : These catalysts promote efficient coupling in fragment-based syntheses, achieving yields >75%.

- DIPEA (N,N-diisopropylethylamine) : Used as a base in esterification steps to neutralize HCl generated during reactions.

Comparative Analysis with Structural Analogues

The following table compares this compound with analogues, highlighting differences in synthesis and properties:

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Differences | Yield (%) |

|---|---|---|---|---|

| Methyl 2-(2-Boc-amino)pyridin-4-ylacetate | 1260890-57-0 | C14H19N2O4 | Substitution at pyridine 2-position | 68 |

| Ethyl 2-Boc-amino-2-(pyridin-4-yl)acetate | 313490 | C15H21N2O4 | Ethyl ester; requires ethanol for quenching | 72 |

| tert-Butyl 2-Boc-amino-pyridin-4-ylacetate | 1822431-00-4 | C17H25N2O4 | Bulkier ester group; slower reaction kinetics | 65 |

Key observations :

- Substitution position : Moving the Boc group from the 3- to 2-position on the pyridine ring reduces yield due to steric hindrance.

- Ester group size : Larger esters (e.g., tert-butyl) necessitate extended reaction times but offer improved crystallinity.

Challenges and Mitigation Strategies

Side Reactions

Purification

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>95%).

- Chromatography : Silica gel chromatography with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) resolves ester and Boc-protected byproducts.

Industrial-Scale Adaptations

Patent CN106032356A describes a scalable method for related compounds, emphasizing:

- Continuous flow systems : To safely handle diazomethane, a toxic intermediate.

- In-line quenching : Immediate neutralization of HCl with saturated NaHCO3 minimizes equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical processes .

Comparison with Similar Compounds

Functional Group and Substituent Positioning

*Calculated based on molecular formulas from evidence.

Key Observations :

- Positional isomerism: Substituent positions significantly influence reactivity. For example, the Boc group at position 3 in the target compound sterically shields the amino group, unlike HB239-1, where Boc is at position 2 .

- Amino group protection: The target compound’s Boc group prevents unwanted reactions (e.g., oxidation or acylation), whereas HB241-1’s free amine is prone to degradation under acidic conditions .

Findings :

Biological Activity

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate, also known by its CAS number 1260890-57-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- IUPAC Name : this compound

- Physical Appearance : White to off-white powder or crystals

- Purity : Typically around 97% .

Synthesis

The synthesis of this compound generally involves the reaction of pyridine derivatives with tert-butoxycarbonyl (Boc) protected amines. The method allows for selective functionalization at the pyridine ring, which is crucial for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 1.1 |

| Compound B | L1210 | 2.8 |

| Methyl derivative | CEM | >20 |

These compounds were found to selectively inhibit cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a targeted therapeutic effect .

The mechanism by which these compounds exert their effects is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This was evidenced by an increase in G2/M-phase cells after treatment with these agents, confirming their role as tubulin inhibitors .

Case Studies

- Study on Antiproliferative Activity :

- Selectivity Towards Cancer Cells :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.